![molecular formula C14H13BrINO B1663712 2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide CAS No. 304679-75-2](/img/structure/B1663712.png)
2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide
Overview
Description
The compound is a pyridinium salt, which is a type of organic compound. Pyridinium salts are often used in organic synthesis due to their unique chemical properties. The presence of the bromophenyl group suggests that this compound may have interesting reactivity or biological activity, as bromine is often used in medicinal chemistry for its unique properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and their connectivity.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the bromophenyl and pyridinium groups. Bromine atoms are often good leaving groups, suggesting that this compound might undergo substitution reactions . The pyridinium group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its bromophenyl and pyridinium groups. For example, it might have a relatively high melting point due to the strong ionic interactions in the pyridinium salt .Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized using various experimental and theoretical methods. These include FTIR, NMR, X-ray diffraction, and computational studies such as density functional theory. This research aids in understanding the structural and electronic properties of the compound (Diwaker et al., 2015).
Applications in Medicinal Chemistry
- Biphenyl-based compounds, including derivatives of the mentioned compound, are important in medicinal chemistry. They have been developed for pharmaceutical uses, including treatments for hypertension and inflammation. Their synthesis and crystallographic studies contribute to the development of new pharmaceuticals (Huey Chong Kwong et al., 2017).
Antimicrobial Activity
- The compound's derivatives have been explored for antimicrobial activity. Their structural characterization and antimicrobial evaluation contribute to the potential development of new antimicrobial agents (S. Viveka et al., 2013).
Application in Dye Synthesis
- The compound has been used in the synthesis of new dyes. These dyes show particular electronic spectrum characteristics and their electronic transitions have been analyzed by quantum chemical calculations, which is relevant for the development of materials with specific optical properties (O. V. Skrypska et al., 2020).
Photophysical Studies
- Derivatives of this compound have been studied for their potential in photophysical applications. These studies include the investigation of their electronic parameters, which can be used to optimize frequency emission and conversion efficiency in non-linear optics materials (F. P. Ballistreri et al., 2003).
Interaction with Biological Molecules
- The compound's derivatives have been studied for their interactions with biological molecules, such as DNA. These studies provide insights into the binding modes and molecular interactions, which are significant for the development of molecular biology tools and therapeutic agents (Hong Xu et al., 2003).
Antineoplastic Agents
- Research has been conducted on derivatives of the compound for their potential as antineoplastic agents. Their synthesis and examination for antitumor activity contribute to the field of cancer research and drug development (L. M. Potikha et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-(4-bromophenyl)-2-(1-methylpyridin-1-ium-2-yl)ethanone;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrNO.HI/c1-16-9-3-2-4-13(16)10-14(17)11-5-7-12(15)8-6-11;/h2-9H,10H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERUHBBUGAOYOD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1CC(=O)C2=CC=C(C=C2)Br.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide | |
CAS RN |
304679-75-2 | |
| Record name | 304679-75-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



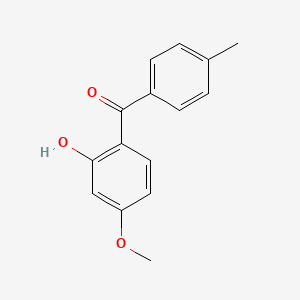
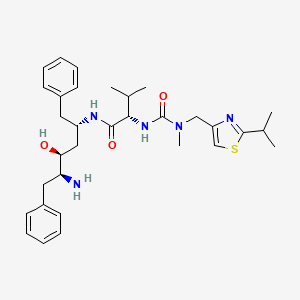


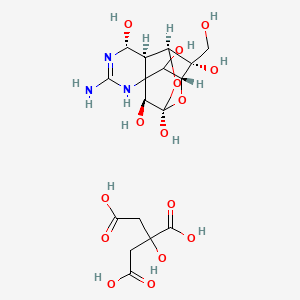


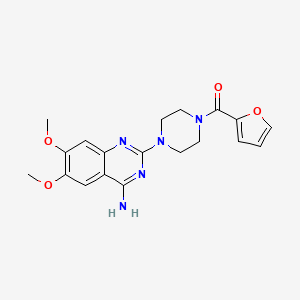
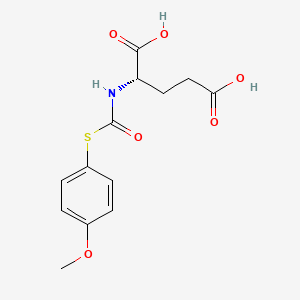
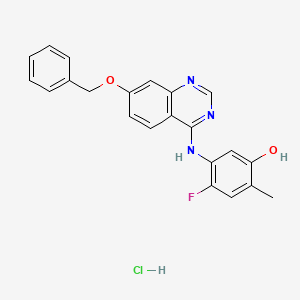



![4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B1663652.png)